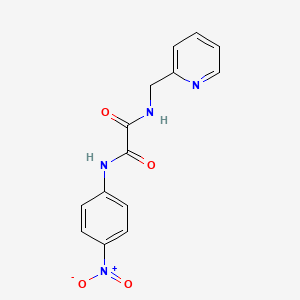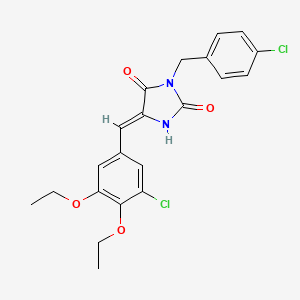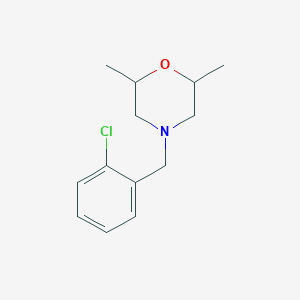
N-(4-nitrophenyl)-N'-(pyridin-2-ylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” is a synthetic organic compound that features both nitrophenyl and pyridinyl groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” typically involves the reaction of 4-nitroaniline with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalyst depending on the desired reaction pathway
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. This may include:
- Continuous flow reactors for better control over reaction conditions
- Purification steps such as recrystallization or chromatography
Analyse Chemischer Reaktionen
Types of Reactions
“N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate or a pharmacophore.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of “N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” depends on its interaction with molecular targets. Potential pathways include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting gene expression or replication.
Modulating receptor activity: Acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide: can be compared with other nitrophenyl and pyridinyl derivatives, such as:
Uniqueness
- The specific positioning of the nitrophenyl and pyridinyl groups in “N-(4-nitrophenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” may confer unique reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
N'-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-13(16-9-11-3-1-2-8-15-11)14(20)17-10-4-6-12(7-5-10)18(21)22/h1-8H,9H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPSKSNATQQUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387450 |
Source


|
| Record name | STK162940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6198-88-5 |
Source


|
| Record name | STK162940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4901718.png)
![6-chloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4901725.png)
![2-[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4901729.png)
![N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B4901736.png)

![Ethyl 4-[[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carbonyl]amino]benzoate](/img/structure/B4901757.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4901758.png)
![4-bromo-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4901765.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4901772.png)


![6-[(2,6-difluorobenzyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4901787.png)
![N-ethyl-2-methyl-N-{[5-(4-nitrophenyl)-2-furyl]methyl}-2-propen-1-amine](/img/structure/B4901792.png)
![N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]butanamide](/img/structure/B4901795.png)
